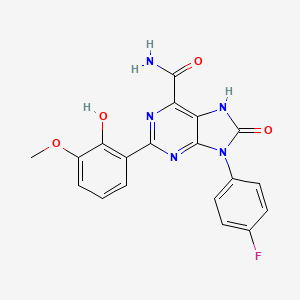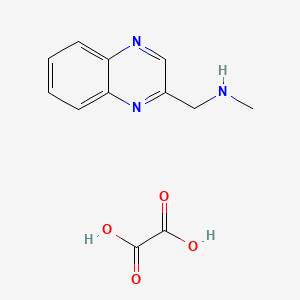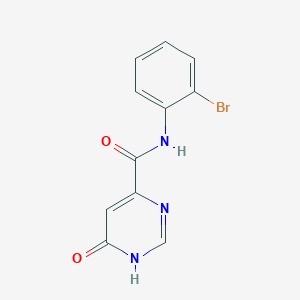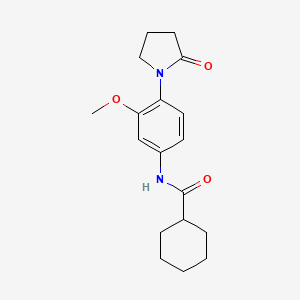
4-(dimethylamino)-N-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 4-dimethylaminophenol and 4-(Dimethylamino)cinnamaldehyde , which are organic compounds known for their applications in various fields.
Synthesis Analysis
While specific synthesis methods for “4-(dimethylamino)-N-methoxy-N-methylbenzamide” are not available, similar compounds such as DOST crystals have been synthesized using a spontaneous nucleation method .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like single-crystal XRD . The HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface are often drawn for these analyses .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, the protonation degree of DMAP derivatives has been found to significantly vary with temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques like INS spectroscopy and periodic DFT calculations . The hybridization state of the X atom in X-CH3 seems to play a key role in determining the methyl torsional frequency .Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Organic Chemistry : Brennan, Donnelly, and Detty (2003) demonstrated the use of derivatives of this compound in the synthesis of selenoxanthones, which are important in organic chemistry for their potential applications in various reactions (Brennan, Donnelly, & Detty, 2003).
Chemical Education and Amide Bond Formation : Withey and Bajic (2015) described an educational procedure using a related compound, COMU, for teaching amide bond formation, a fundamental concept in organic chemistry (Withey & Bajic, 2015).
Development of Chemosensors : Heying, Nandi, Bortoluzzi, and Machado (2015) explored the use of related compounds in developing anionic chromogenic chemosensors, particularly for detecting cyanide, highlighting its potential in environmental monitoring and safety applications (Heying, Nandi, Bortoluzzi, & Machado, 2015).
Photovoltaic Application : Wu, Shan, Li, Song, and Zhu (2016) investigated a dimethylamino substituted tetraphenylethylene derivative for use in perovskite solar cells, indicating its potential in renewable energy technologies (Wu, Shan, Li, Song, & Zhu, 2016).
Synthesis of Carboxamide Derivatives : Deady, Rodemann, Zhuang, Baguley, and Denny (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines starting from a compound with a similar structure, contributing to the field of medicinal chemistry (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Nonlinear Optical Studies : Naseema, Sujith, Manjunatha, Kalluraya, Umesh, and Rao (2010) explored the nonlinear optical properties of certain hydrazones, one of which included a dimethylamino phenyl substituent, showing the potential of these compounds in optical device applications (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Methylation Reactions in Organic Synthesis : Selva, Tundo, and Perosa (2003) investigated the use of dimethyl carbonate as a methylating agent of functionalized anilines, including aminobenzamides, demonstrating its relevance in organic synthesis (Selva, Tundo, & Perosa, 2003).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-(dimethylamino)benzoic acid, have been found to interact with targets like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov . Another structurally related compound, 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide, has been shown to target Histone deacetylase 8 in humans .
Biochemical Pathways
For instance, 4-(dimethylamino)benzoic acid has been implicated in the synthesis of folate by bacteria, plants, and fungi .
Pharmacokinetics
A study on a structurally related compound, diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-phenyl-1h-pyrrol-3-yl) (hydroxy)methylphosphonate derivatives, showed that these molecules exhibited desired physicochemical properties needed for oral bioavailability .
Action Environment
A study on a structurally related compound, 4-dimethylamino-4’-cyanodiphenylacetylene, found that the efficacy of photo-initiated intramolecular charge transfer (ict) processes can be improved by modifying the extent of π-conjugation, relative orientation/twists of the donor/acceptor entities, and polarity of the environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(dimethylamino)-N-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)10-7-5-9(6-8-10)11(14)13(3)15-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFYMUUKKNAXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/no-structure.png)


![N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)

![2-methoxyethyl N-[[4-(4-chlorobenzoyl)phenyl]carbamoyl]carbamate](/img/structure/B2769334.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)
![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)
